Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of pyrimidine, piperidine, and benzoate moieties.
Preparation Methods
The synthesis of Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the benzoate moiety. The synthetic route typically involves:
Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperidine Ring: The piperidine ring is often synthesized via hydrogenation or cyclization reactions.
Coupling Reactions: The pyrimidine and piperidine intermediates are then coupled with the benzoate moiety using carbamothioylation reactions under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, leading to decreased ER stress.
Apoptosis Inhibition: It inhibits apoptosis markers such as cleaved caspase-3, thereby promoting cell survival.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation.
Comparison with Similar Compounds
Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:
9-ethyl-6,6-dimethyl-8- [4- (morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo [b]carbazole-3-carbonitrile hydrochloride: This compound also features a piperidine ring and is used in medicinal chemistry.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have applications in cancer therapy.
Properties
Molecular Formula |
C23H31N5O2S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl 4-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C23H31N5O2S/c1-4-6-20-15-21(25-16(3)24-20)28-13-11-19(12-14-28)27-23(31)26-18-9-7-17(8-10-18)22(29)30-5-2/h7-10,15,19H,4-6,11-14H2,1-3H3,(H2,26,27,31) |
InChI Key |
RZELTGIHQUMONU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=S)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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